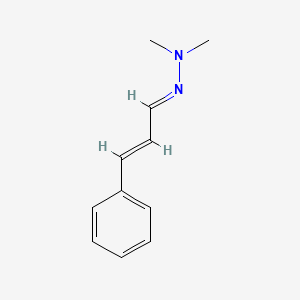
2-Hydroxygentamicin C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxygentamicin C2 is an antibiotic belonging to the gentamicin group, produced by the fermentation of Micromonospora purpurea. It exhibits activity against both gram-positive and gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections. The compound is characterized by its molecular formula C20H41N5O8 and a molecular weight of 479.57 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxygentamicin C2 is synthesized through the fermentation of Micromonospora purpurea in the presence of deoxystreptamine and 2,3,6/3,5-pentahydroxycyclohexanone. The process involves mutational biosynthesis, where mutants of Micromonospora purpurea are used to produce the gentamicin complex only when specific precursors are added to the fermentation medium .
Industrial Production Methods: The industrial production of this compound follows a similar fermentation process, with careful control of the fermentation conditions to optimize yield and purity. The fermentation medium typically includes glucose, soluble starch, yeast extract, and other nutrients to support the growth of Micromonospora purpurea .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxygentamicin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial activity or reduced toxicity.
Wissenschaftliche Forschungsanwendungen
2-Hydroxygentamicin C2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of aminoglycoside antibiotics.
Biology: Researchers utilize it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is employed in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.
Industry: The compound is used in the development of new antibacterial agents and in the study of fermentation processes
Wirkmechanismus
2-Hydroxygentamicin C2 exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding leads to the promotion of mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and preventing the synthesis of essential proteins .
Vergleich Mit ähnlichen Verbindungen
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2a
- Gentamicin C2b
- Tobramycin
- Netilmicin
Comparison: 2-Hydroxygentamicin C2 is unique among its counterparts due to its specific hydroxylation pattern, which enhances its activity against certain gentamicin-resistant strains . Compared to other gentamicin components, this compound exhibits a broader spectrum of antibacterial activity and greater efficacy against resistant bacteria . Additionally, it has been found to have lower nephrotoxicity compared to some other gentamicin components .
Eigenschaften
CAS-Nummer |
60768-15-2 |
|---|---|
Molekularformel |
C20H41N5O8 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
2-[2,4-diamino-5-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-7(21)9-5-4-8(22)18(31-9)32-15-10(23)12(26)11(24)16(13(15)27)33-19-14(28)17(25-3)20(2,29)6-30-19/h7-19,25-29H,4-6,21-24H2,1-3H3 |
InChI-Schlüssel |
NOLNTDUUBSKKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)


![Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14161529.png)
![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline](/img/structure/B14161536.png)

![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)


![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
